molecular formula C13H8BrClFNO2 B8275941 N-(4-bromo-3-fluorophenyl)-5-chloro-2-hydroxybenzamide

N-(4-bromo-3-fluorophenyl)-5-chloro-2-hydroxybenzamide

Cat. No. B8275941
M. Wt: 344.56 g/mol
InChI Key: KKOSLXZFASTGOU-UHFFFAOYSA-N
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Patent
US07671058B2

Procedure details

4-Bromo-3-fluoroaniline (0.570 g, 3.00 mmol) and phosphorus trichloride (0.176 ml, 2.0 mmol) were added to a solution of 5-chlorosalicylic acid (0.690 g, 4.00 mmol) in toluene (30 ml), and the mixture was refluxed for 2 hours. Saturated aqueous sodium hydrogencarbonate was added to the reaction mixture, and the mixture was concentrated under reduced pressure and extracted with tetrahydrofuran. The organic layer was washed with saturated aqueous sodium hydrogencarbonate and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (0.930 g, 90%) as a white solid.
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0.176 mL
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[F:9].P(Cl)(Cl)Cl.[Cl:14][C:15]1[CH:23]=[C:19]([C:20](O)=[O:21])[C:18]([OH:24])=[CH:17][CH:16]=1.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:20](=[O:21])[C:19]2[CH:23]=[C:15]([Cl:14])[CH:16]=[CH:17][C:18]=2[OH:24])=[CH:4][C:3]=1[F:9] |f:3.4|

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)F
Name
Quantity
0.176 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
0.69 g
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with tetrahydrofuran
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NC(C1=C(C=CC(=C1)Cl)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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